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Compound of Interest

Compound Name: 2,2-Dimethylpiperidin-4-ol

An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethyl-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged
scaffold in the design of a vast array of pharmaceuticals.[1][2] Its prevalence is a testament to
its favorable physicochemical properties and its ability to serve as a versatile synthetic handle
for constructing complex molecular architectures.[3] Within this important class of heterocycles,
2,2-Dimethyl-4-piperidinol emerges as a significant building block, particularly in the
development of novel therapeutic agents.[4] Its structure, featuring a gem-dimethyl substitution
adjacent to the nitrogen atom and a hydroxyl group at the C4 position, imparts specific
conformational constraints and reactivity that are crucial for its utility in drug discovery.

This guide provides a comprehensive exploration of the molecular structure of 2,2-Dimethyl-4-
piperidinol. We will delve into its stereochemistry, conformational analysis, and spectroscopic
signature. Furthermore, we will examine its synthesis, reactivity, and applications, offering
insights grounded in established chemical principles. This document is intended to serve as a
valuable resource for researchers and professionals engaged in the synthesis and application
of piperidine-based compounds in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of 2,2-Dimethyl-4-piperidinol is essential
for its effective use in a laboratory setting. The following table summarizes its key chemical and
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physical data.

Property Value Source
IUPAC Name 2,2-Dimethylpiperidin-4-ol [4]
CAS Number 937681-12-4 [4]
Molecular Formula C7H1sNO [4]
Molecular Weight 129.20 g/mol [4]
Melting Point 78 °C (from ethanol/water) [4]
Boiling Point 66 °C (at 0.2 Torr) [4]
Storage Temperature 2-8 °C under inert gas [4]

Molecular Structure and Conformational Analysis

The three-dimensional structure of 2,2-Dimethyl-4-piperidinol is predominantly dictated by the
conformation of its six-membered piperidine ring. Like cyclohexane, the piperidine ring typically
adopts a low-energy chair conformation to minimize steric and torsional strain.[5][6]

The Chair Conformation

The chair conformation is the most stable arrangement for the piperidine ring in 2,2-Dimethyl-4-
piperidinol.[6][7] In this conformation, the substituents can occupy either axial or equatorial
positions. The gem-dimethyl group at the C2 position introduces significant steric bulk,
influencing the overall ring conformation and the preferred orientation of the hydroxyl group at
the C4 position.

Influence of Substituents

o Gem-Dimethyl Group (C2): The presence of two methyl groups on the same carbon atom
(C2) "locks" this part of the ring, influencing the puckering and stability of the chair form.

o Hydroxyl Group (C4): The hydroxyl group at the C4 position can exist in either an axial or an
equatorial orientation. The equatorial position is generally favored for substituents on a six-
membered ring to minimize 1,3-diaxial interactions. Therefore, the trans isomer, with the
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hydroxyl group in the equatorial position, is expected to be the thermodynamically more
stable conformer.

e Nitrogen Atom (N1): The nitrogen atom introduces a degree of flexibility compared to
cyclohexane. The lone pair of electrons on the nitrogen and the attached hydrogen atom also
have steric demands that contribute to the overall conformational preference.

The interplay of these structural features dictates the molecule's shape, which in turn
influences its reactivity and biological activity.
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Caption: Chair conformations of 2,2-Dimethyl-4-piperidinol.

Spectroscopic Characterization

The molecular structure of 2,2-Dimethyl-4-piperidinol can be unequivocally confirmed through a
combination of spectroscopic techniques. The expected data from *H NMR, 3C NMR, IR
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spectroscopy, and mass spectrometry are summarized below.

Technique Expected Features

- N-H proton: A broad singlet. - O-H proton: A
broad singlet, its chemical shift is solvent-
dependent. - C4-H proton: A multiplet, its

'H NMR coupling pattern will depend on the
axial/equatorial orientation. - CHz protons (C3,
C5, C6): Complex multiplets. - CHs protons
(C2): Two distinct singlets due to the chiral

center at C4.

- C2: A quaternary carbon signal. - C4: A signal

for the carbon bearing the hydroxyl group. - C3,
13C NMR C5, C6: Signals for the methylene carbons. -

Methyl Carbons: Two signals for the non-

equivalent methyl groups.

- O-H stretch: A broad band around 3300-3400
cm~1. - N-H stretch: A moderate band around

IR Spectroscopy 3300 cm™1, - C-H stretch (sp?): Sharp peaks just
below 3000 cm~1. - C-O stretch: A strong band
in the 1050-1150 cm~1* region.

- Molecular lon (M*): A peak corresponding to
the molecular weight (m/z = 129). -

Mass Spectrometry Fragmentation: Loss of a methyl group (M-15),
loss of water (M-18), and other characteristic

fragments from the piperidine ring cleavage.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
experimental conditions.

Synthesis and Reactivity
Synthetic Pathway
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A common and efficient method for the preparation of 4-piperidinol derivatives is the reduction
of the corresponding 4-piperidone.[8] In the case of 2,2-Dimethyl-4-piperidinol, the precursor is
2,2-Dimethyl-4-piperidone.

2,2-Dimethyl-4-piperidone

2,2-Dimethyl-4-piperidinol

Reducing Agent
(e.g., NaBHa, LiAlHa4)
Click to download full resolution via product page

Caption: Synthetic workflow for 2,2-Dimethyl-4-piperidinol.

Experimental Protocol: Reduction of 2,2-Dimethyl-4-
piperidone

The following is a representative protocol for the synthesis of 2,2-Dimethyl-4-piperidinol.

Materials:

2,2-Dimethyl-4-piperidone

e Sodium borohydride (NaBHa)

e Methanol

e Water

 Diethyl ether or Dichloromethane

e Anhydrous magnesium sulfate or sodium sulfate
e Round-bottom flask

e Magnetic stirrer
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e Separatory funnel
e Rotary evaporator
Procedure:

» Dissolution: Dissolve 2,2-Dimethyl-4-piperidone in methanol in a round-bottom flask
equipped with a magnetic stirrer. Cool the solution in an ice bath.

e Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The
reaction is exothermic, so maintain the temperature below 10 °C.

o Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor
the progress of the reaction by thin-layer chromatography (TLC).

e Quenching: Once the reaction is complete, carefully add water to quench the excess sodium
borohydride.

e Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

o Extraction: Extract the aqueous residue with a suitable organic solvent like diethyl ether or
dichloromethane multiple times.

e Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium
sulfate or sodium sulfate. Filter to remove the drying agent.

» Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain
the crude product.

 Purification: The crude 2,2-Dimethyl-4-piperidinol can be purified by recrystallization or
column chromatography to yield the final product.

Self-Validation: The purity and identity of the synthesized product should be confirmed using
the spectroscopic methods outlined in the previous section (NMR, IR, MS) and by measuring
its melting point.
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Applications in Medicinal Chemistry and Drug
Development

The structural features of 2,2-Dimethyl-4-piperidinol make it a valuable intermediate in the
synthesis of more complex molecules with potential therapeutic applications.

o Anti-tuberculosis Agents: 2,2-Dimethyl-4-piperidinol is a key intermediate in the synthesis of
diphenylpyraline derivatives that have shown potent antimycobacterial activities.[4] These
compounds are effective against Mycobacterium tuberculosis, the bacterium responsible for
tuberculosis.[4]

» Scaffold for Bioactive Molecules: The piperidine ring is a common feature in many clinically
used drugs.[1][3] The hydroxyl and amino groups of 2,2-Dimethyl-4-piperidinol provide two
points for further chemical modification, allowing for the creation of diverse libraries of
compounds for biological screening.

o Dopamine Transporter Ligands: Hydroxypiperidine analogues have been investigated as
high-affinity ligands for the dopamine transporter, which could have applications in the
treatment of conditions like cocaine addiction.[9]

¢ Anticancer and Antioxidant Properties: Various piperidine derivatives have been studied for
their potential anticancer and antioxidant activities.[10][11]

Safety and Handling

Piperidine and its derivatives should be handled with care in a well-ventilated area, preferably a
fume hood.[12][13]

Personal Protective Equipment (PPE):

o Wear appropriate safety glasses or goggles.[14][15]
e Use chemically resistant gloves.[12][15]

e Alab coat is mandatory.[15]

Handling Precautions:
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» Avoid inhalation of vapors or dust.[12][14]
e Prevent contact with skin and eyes.[12][14]
o Keep away from heat, sparks, and open flames.[15]

 In case of contact, immediately flush the affected area with plenty of water and seek medical
attention.[14][15]

Always consult the Safety Data Sheet (SDS) for the specific compound before use for detailed
information on hazards, handling, and emergency procedures.[14][15]

Conclusion

2,2-Dimethyl-4-piperidinol is a structurally well-defined molecule with significant potential in
synthetic and medicinal chemistry. Its conformational preferences, governed by the piperidine
chair form and the steric influence of its substituents, are key to its utility. A thorough
understanding of its spectroscopic properties is essential for its unambiguous identification and
characterization. As a versatile synthetic intermediate, 2,2-Dimethyl-4-piperidinol continues to
be a valuable tool for the development of novel compounds with a wide range of biological
activities, underscoring the enduring importance of the piperidine scaffold in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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